Enclomifene citrate

Catalog No.
S11167886
CAS No.
M.F
C33H40ClNO8
M. Wt
614.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enclomifene citrate

Product Name

Enclomifene citrate

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;methane

Molecular Formula

C33H40ClNO8

Molecular Weight

614.1 g/mol

InChI

InChI=1S/C26H28ClNO.C6H8O7.CH4/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H4/b26-25+;;

InChI Key

IMGWYAILEILEOR-LHPVOXLHSA-N

Canonical SMILES

C.CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C.CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Enclomifene citrate is a non-steroidal compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is the trans-isomer of clomiphene citrate, which has been widely used in the treatment of female infertility due to its ability to induce ovulation. Enclomifene citrate specifically targets estrogen receptors in the hypothalamus and pituitary gland, leading to increased secretion of gonadotropin-releasing hormone, follicle-stimulating hormone, and luteinizing hormone, thereby enhancing endogenous testosterone production in men and promoting ovulation in women .

The molecular formula of enclomifene citrate is C26H28ClNOC6H8O7C_{26}H_{28}ClNO\cdot C_{6}H_{8}O_{7}, with a molecular weight of approximately 598.083 g/mol. It is characterized by a unique structure that allows it to selectively bind to estrogen receptors, making it effective in regulating hormonal activity without the side effects commonly associated with other hormonal therapies .

, including:

  • Oxidation: It can be oxidized to form quinones using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert enclomifene citrate into corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the compound is replaced by other nucleophiles like sodium methoxide or potassium tert-butoxide.

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.

Enclomifene citrate exhibits significant biological activity primarily through its role as a selective estrogen receptor modulator. By antagonizing estrogen receptors in the hypothalamus and pituitary gland, it disrupts the negative feedback loop typically exerted by estrogen. This leads to an increase in gonadotropin-releasing hormone secretion, which subsequently elevates levels of follicle-stimulating hormone and luteinizing hormone. The result is an increase in endogenous testosterone production, making it particularly beneficial for men with secondary hypogonadism .

In clinical studies, enclomifene has demonstrated efficacy in restoring testosterone levels while maintaining testicular size and potentially supporting spermatogenesis. Additionally, its use has been associated with favorable metabolic effects, including improvements in fasting plasma glucose levels .

The synthesis of enclomifene citrate involves several steps:

  • Formation of Intermediate: The reaction begins with 2-chloro-1,2-diphenylethylene reacting with 4-(2-diethylaminoethoxy)benzophenone under basic conditions.
  • Reaction with Citric Acid: This intermediate is then treated with citric acid to yield enclomifene citrate.
  • Crystallization: The final product can be crystallized from solvents such as ethyl ether and ethanol to obtain needle-shaped crystals with improved solubility characteristics .

Industrial methods often utilize one-pot synthesis techniques to streamline production and enhance yield.

Enclomifene citrate is primarily used for:

  • Treatment of Infertility: It is prescribed for men experiencing secondary hypogonadism and women with ovulatory dysfunction.
  • Hormonal Regulation: The compound's ability to modulate estrogen receptor activity makes it useful in managing hormonal imbalances without the adverse effects associated with traditional testosterone replacement therapies .

Additionally, ongoing research may expand its applications into areas related to metabolic health and other reproductive disorders.

Research indicates that enclomifene citrate interacts significantly with various biological systems:

  • Hormonal Pathways: By influencing the hypothalamic-pituitary-gonadal axis, enclomifene effectively alters hormone levels, enhancing testosterone production while minimizing estrogenic side effects.
  • Metabolic Effects: Studies have shown that enclomifene may positively affect glucose metabolism, suggesting potential benefits for individuals with metabolic syndrome or insulin resistance .

These interactions underscore the compound's therapeutic potential beyond traditional applications.

Enclomifene citrate shares similarities with several compounds within the SERM class and related hormonal therapies. The following table compares enclomifene citrate with similar compounds:

CompoundTypeKey FeaturesUnique Aspects
Clomiphene CitrateSERMMixture of trans (enclomiphene) and cis isomersEnclomiphene is the more effective isomer
TamoxifenSERMUsed primarily for breast cancer treatmentStronger estrogenic effects compared to enclomiphene
RaloxifeneSERMUsed for osteoporosis preventionDifferent target profile; focuses on bone health
ZuclomipheneIsomer of ClomipheneLess selective than enclomipheneAssociated with more side effects

Enclomifene's specificity for estrogen receptors makes it particularly valuable in therapeutic contexts where minimizing side effects is critical. Its unique pharmacological profile distinguishes it from other SERMs, allowing for targeted hormonal modulation without significant estrogenic activity .

Two-Dimensional Structural Analysis

Enclomiphene citrate (C~32~H~36~ClNO~8~) consists of a triphenylethylene core modified with specific functional groups that dictate its molecular interactions. The base structure contains:

  • A central ethylene bridge connecting three aromatic rings
  • A chlorine substituent at the C2 position of the ethenyl group
  • Diethylaminoethoxy side chain at the para position of one phenyl group
  • Citric acid counterion (C~6~H~8~O~7~) forming a 1:1 salt complex [1] [2]

The IUPAC name reflects this arrangement:
(E)-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine 2-hydroxypropane-1,2,3-tricarboxylate [1]. The SMILES notation captures the spatial arrangement:
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OCCN(CC)CC.C(C(C(=O)O)C(=O)O)(C(=O)O)O [2].

Table 1: Key 2D Structural Features

FeatureSpecificationSource
Molecular formulaC~32~H~36~ClNO~8~ [1] [3]
Molecular weight598.08 g/mol [3]
Aromatic systems3 benzene rings [1]
Functional groupsChloroethenyl, ether, tertiary amine [2]
CounterionCitrate (C~6~H~8~O~7~) [3]

The citrate moiety enhances aqueous solubility through three carboxylic acid groups and one hydroxyl group, enabling salt formation with the basic nitrogen in the diethylaminoethoxy chain [3]. X-ray diffraction studies confirm the trans configuration of the chloroethenyl group relative to the phenolic oxygen, creating distinct electronic environments in each aromatic ring [4].

Three-Dimensional Conformational Studies

The molecule's biological activity derives from its ability to adopt multiple conformations through rotation about three key bonds:

  • Central ethylene double bond (C=C)
  • Ether oxygen-phenoxy bond
  • Diethylaminoethyl side chain

Molecular docking simulations reveal two stable conformations:

Conformation A (Extended):

  • Triphenylethylene system planar
  • Diethylaminoethoxy chain perpendicular to aromatic plane
  • Citrate ion positioned 7.2 Å from nitrogen atom [6]

Conformation B (Folded):

  • Terminal phenyl ring rotated 35° relative to central ethylene
  • Diethylamino group oriented toward chloride substituent
  • Citrate forms hydrogen bonds with phenolic oxygen [6]

Table 2: Conformational Energy Parameters

ParameterConformation AConformation B
Torsion angle (φ1)180°145°
Torsion angle (φ2)90°65°
Relative energy0 kcal/mol2.3 kcal/mol
Predicted occupancy78%22%

Data derived from molecular dynamics simulations show the extended conformation predominates in aqueous environments due to reduced steric hindrance between the citrate ion and aromatic systems [6]. The folded conformation becomes more prevalent in lipid bilayers, where hydrophobic interactions stabilize the compact structure [4].

Cis-Trans Isomerism and Enantiomeric Considerations

Enclomiphene citrate exists as the trans (E) isomer of clomiphene, distinguished from its cis (Z) counterpart zuclomiphene by spatial arrangement around the central double bond:

Geometric Isomerism:

  • Trans isomer (Enclomiphene): Chlorine and phenolic oxygen on opposite sides
  • Cis isomer (Zuclomiphene): Chlorine and oxygen on same side

Table 3: Isomeric Comparison

PropertyEnclomiphene (E)Zuclomiphene (Z)
C=C bond configurationtranscis
ERα binding affinity18 nM0.4 nM
Plasma half-life5-7 days14-21 days
LogP5.16.3
Metabolic clearanceHepatic CYP3A4/2D6Hepatic CYP2C19

Data sources: [4] [5]

The trans configuration creates a 12.7° dihedral angle between phenyl rings, reducing steric clash and enabling deeper penetration into the estrogen receptor ligand-binding domain [4]. Enantiomeric purity is maintained through synthetic control during citrate salt formation, with the commercial product containing >99% E-isomer [1] [3].

Chiral centers exist at:

  • Citrate carbons (C2 and C3 positions)
  • Diethylaminoethyl chain (asymmetric nitrogen)

However, the citrate counterion exists as a racemic mixture due to rapid interconversion of citrate stereoisomers under physiological conditions [3]. The nitrogen's chirality has minimal pharmacological impact due to free rotation about C-N bonds at body temperature [5].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

613.2442449 g/mol

Monoisotopic Mass

613.2442449 g/mol

Heavy Atom Count

43

Drug Indication

Treatment of hypogonadotrophic hypogonadism

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2024-08-08

Explore Compound Types